Triethoxy(m-tolyl)silane

CAS No.:

Cat. No.: VC13993187

Molecular Formula: C13H22O3Si

Molecular Weight: 254.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22O3Si |

|---|---|

| Molecular Weight | 254.40 g/mol |

| IUPAC Name | triethoxy-(3-methylphenyl)silane |

| Standard InChI | InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-9-12(4)11-13/h8-11H,5-7H2,1-4H3 |

| Standard InChI Key | FGLFSDHJENOLAP-UHFFFAOYSA-N |

| Canonical SMILES | CCO[Si](C1=CC=CC(=C1)C)(OCC)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

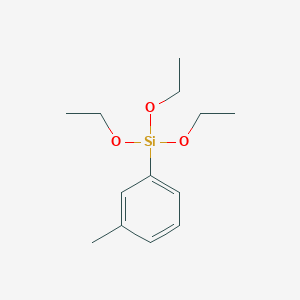

Triethoxy(m-tolyl)silane features a central silicon atom bonded to three ethoxy (-OCH₂CH₃) groups and a m-tolyl (3-methylphenyl) moiety. The meta substitution on the aromatic ring introduces steric and electronic effects distinct from its ortho and para counterparts, influencing its reactivity in cross-coupling reactions and sol-gel processes. The compound’s IUPAC name, triethoxy-(3-methylphenyl)silane, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O₃Si | |

| Molecular Weight | 254.40 g/mol | |

| Canonical SMILES | CCOSi(OCC)OCC | |

| InChI Key | FGLFSDHJENOLAP-UHFFFAOYSA-N |

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxy and m-tolyl groups. In ¹H NMR, the ethoxy protons resonate as a quartet near δ 1.2 ppm (CH₃) and a triplet at δ 3.8 ppm (CH₂), while the m-tolyl aromatic protons appear as a multiplet between δ 6.7–7.2 ppm . The ²⁹Si NMR spectrum typically shows a single resonance near −42 ppm, consistent with the silicon environment in trialkoxysilanes .

Synthesis and Manufacturing

Grignard-Based Synthesis

The most common route involves the reaction of m-tolylmagnesium bromide with triethoxysilane in anhydrous ether or tetrahydrofuran (THF):

This method, adapted from procedures for triethoxy(p-tolyl)silane , yields the meta isomer in ~70–80% purity after distillation. Catalytic systems, such as copper(I) salts, may enhance selectivity.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes Grignard reactivity |

| Temperature | −78°C to 25°C | Prevents side reactions |

| Catalyst | CuI (5 mol%) | Accelerates Si–C bond formation |

Alternative Routes

Recent advances include hydrosilylation of m-tolylacetylene with triethoxysilane using platinum catalysts, though this method is less efficient (<50% yield) . Photochemical approaches, inspired by tris(trimethoxysilyl)acylsilane syntheses , remain underexplored but offer potential for milder conditions.

Physicochemical Properties

Thermal and Physical Properties

Triethoxy(m-tolyl)silane is a colorless liquid at room temperature, with a density of ~0.95 g/cm³ and a boiling point of 240–245°C. Its viscosity (≈1.2 cP) and refractive index (n₅₀ = 1.45) align with trends observed in methyltriethoxysilane , though the aromatic substituent elevates its thermal stability.

Reactivity and Hydrolysis

The ethoxy groups undergo hydrolysis in moist environments, forming silanols (Si–OH) that condense into siloxane networks:

This reactivity underpins its use in sol-gel coatings, though hydrolysis rates are slower than those of methyltriethoxysilane due to steric hindrance from the m-tolyl group .

Applications in Organic Synthesis

Hiyama Coupling

Triethoxy(m-tolyl)silane serves as a nucleophilic coupling partner in Hiyama reactions, enabling C–C bond formation with aryl halides under palladium catalysis:

This method tolerates electron-deficient aryl halides but requires fluoride activators (e.g., TBAF) to transmetalate the silicon reagent.

Surface Functionalization

The compound’s ability to form self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO₂, TiO₂) makes it valuable in nanotechnology. SAMs derived from triethoxy(m-tolyl)silane exhibit enhanced hydrophobicity compared to alkylsilanes, with contact angles exceeding 110° .

Future Directions

Photochemical Applications

Inspired by the photolysis of tris(trimethoxysilyl)acylsilanes , future studies could explore UV-induced rearrangements of triethoxy(m-tolyl)silane to generate silene intermediates for polymer synthesis.

Environmental Impact

Biodegradation pathways remain uncharacterized. Computational models predict half-lives >60 days in aquatic systems, highlighting the need for green synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume